molecular formula C23H15FN2O5 B3897138 2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

Cat. No. B3897138
M. Wt: 418.4 g/mol
InChI Key: MRZKIXNCAIGRPV-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one, also known as FNO, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FNO is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure.

Mechanism of Action

The exact mechanism of action of 2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to have an effect on the activity of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound has antitumor activity against a variety of cancer cell lines. This compound has also been shown to have anti-inflammatory effects, as well as effects on the central nervous system, including anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one in lab experiments is its potential as a lead compound for the development of new drugs and therapies. This compound has also been shown to have a relatively low toxicity profile, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one. One potential area of interest is in the development of new anticancer drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to fully evaluate its potential as a therapeutic agent.

Scientific Research Applications

2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one has been studied for its potential applications in various scientific research fields. One of the main areas of interest is in the development of new drugs and therapies. This compound has been shown to have antitumor activity, and it has been suggested that it could be used as a lead compound for the development of new anticancer drugs. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as well as for its effects on the central nervous system.

properties

IUPAC Name

(4Z)-2-(4-fluorophenyl)-4-[[3-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O5/c24-18-9-7-17(8-10-18)22-25-21(23(27)31-22)13-15-3-2-6-20(12-15)30-14-16-4-1-5-19(11-16)26(28)29/h1-13H,14H2/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZKIXNCAIGRPV-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=CC(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
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2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
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2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
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2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
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2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one
Reactant of Route 6
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2-(4-fluorophenyl)-4-{3-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

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